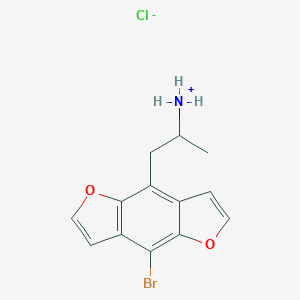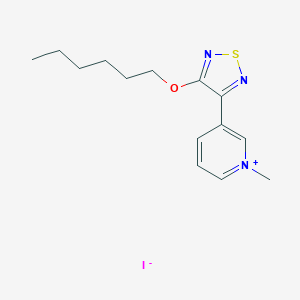
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide
Descripción general
Descripción
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide, also known as HTMT, is a novel fluorescent probe that has been widely used in scientific research applications. This compound has unique optical properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is based on its unique optical properties. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a fluorescent probe that emits a strong yellow-green fluorescence when excited with blue light. The fluorescence intensity of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is highly dependent on the local environment, such as pH, polarity, and viscosity. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in the local environment of biomolecules.
Efectos Bioquímicos Y Fisiológicos
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has no known biochemical or physiological effects on cells and tissues. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a non-toxic compound that does not interfere with cellular processes. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to study biological processes without affecting the system under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has several advantages as a fluorescent probe. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high quantum yield and photostability, making it a reliable tool for long-term imaging experiments. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high signal-to-noise ratio, allowing for sensitive detection of biomolecules. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is compatible with a wide range of biological samples, including live cells, tissues, and organisms.
However, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide also has some limitations. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is sensitive to pH and temperature changes, which can affect its fluorescence intensity. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a limited excitation wavelength range, which may limit its use in multiplex imaging experiments. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a relatively low molar extinction coefficient, which may limit its sensitivity in low-concentration samples.
Direcciones Futuras
There are several future directions for the development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. First, the synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives with improved optical properties, such as red-shifted fluorescence, higher quantum yield, and increased photostability, could expand the range of applications of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. Second, the development of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide-based biosensors for specific biomolecules, such as ions, proteins, and nucleic acids, could provide a valuable tool for disease diagnosis and drug discovery. Third, the application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide in in vivo imaging experiments could provide new insights into the dynamic processes of living organisms.
Conclusion:
In conclusion, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a valuable tool for studying various biological processes. Its unique optical properties make it a reliable and sensitive fluorescent probe for monitoring changes in the local environment of biomolecules. While 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has some limitations, its advantages make it a valuable tool for scientific research. The future development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives and biosensors could expand the range of applications of this compound and provide new insights into the dynamic processes of living organisms.
Aplicaciones Científicas De Investigación
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in intracellular calcium levels, pH, and membrane potential. In addition, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to visualize the distribution and localization of biomolecules in living cells and tissues.
Propiedades
Número CAS |
131988-19-7 |
|---|---|
Nombre del producto |
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide |
Fórmula molecular |
C14H20IN3OS |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
3-hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide |
InChI |
InChI=1S/C14H20N3OS.HI/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;/h7-9,11H,3-6,10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PLDTVIHYDHJMEQ-UHFFFAOYSA-M |
SMILES |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
SMILES canónico |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
Sinónimos |
3-(4-HEXYLOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDINIUM IODIDE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

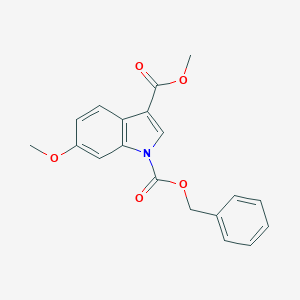
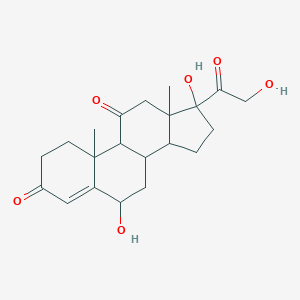
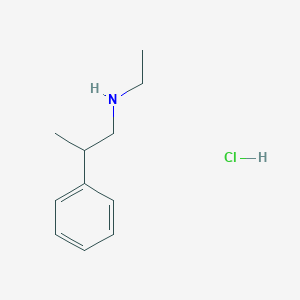
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
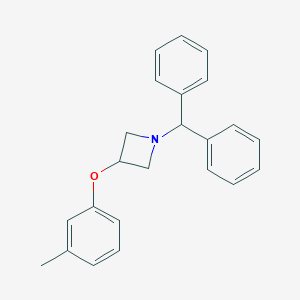
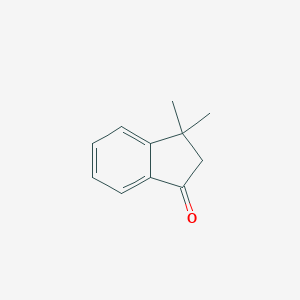
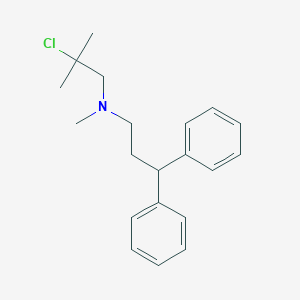

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

